(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is further modified with diiodo and methoxy substituents, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the diiodo and methoxy substituents. Common reagents used in these reactions include sulfur-containing compounds, iodine, and methoxy precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, further modifying the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. The thiazolidinone core is known for its antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets and pathways suggests it could be developed into treatments for various diseases, including infections and cancer.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating advanced materials with specific functionalities, such as catalysts, sensors, and electronic components.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The diiodo and methoxy substituents enhance its binding affinity and specificity, allowing for targeted interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of diiodo and methoxy substituents. These modifications enhance its chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C13H11I2NO2S2 |
---|---|
Molecular Weight |
531.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11I2NO2S2/c1-3-16-12(17)10(20-13(16)19)5-7-4-8(14)6-9(15)11(7)18-2/h4-6H,3H2,1-2H3/b10-5+ |
InChI Key |
IJRAOUPDQLYFDA-BJMVGYQFSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)I)I)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.